2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-12-5-8(10(14)15)6-3-1-2-4-7(6)9(12)13/h1-5H,11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNFYOPJCYKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Ammonia-Ugi Four-Component Reaction (Ugi-4CR)
- Reactants: 2-Halobenzoic acid (e.g., 2-iodobenzoic acid), ammonia (25% aqueous solution), aldehyde (e.g., paraformaldehyde or various aliphatic/aromatic aldehydes), and isocyanide (e.g., tert-butyl isocyanide).
- Conditions: The reaction is performed in 2,2,2-trifluoroethanol at 60 °C for 12 hours.
- Outcome: Formation of Ugi adducts (compound 5 series) in moderate to good yields (~58% isolated yield reported for 5a).
This step assembles the molecular framework by combining four components in a convergent manner, setting the stage for subsequent cyclization.
Step 2: Copper-Catalyzed Domino Reaction (C–C Coupling/Annulation)
- Reactants: The Ugi adduct (5), β-keto ester (e.g., ethyl acetoacetate), copper catalyst, and base.
- Catalyst: Copper(I) iodide (CuI) at 10 mol % loading was found optimal.
- Base: Cesium carbonate (Cs2CO3) at 2 equivalents.
- Solvent: 1,4-Dioxane (optimal solvent).
- Temperature: 80 °C.
- Time: 12 hours.
- Procedure: The Ugi adduct and β-keto ester are combined with CuI and Cs2CO3 in dioxane and heated to promote intramolecular coupling and annulation, forming the isoquinolone-4-carboxylic acid core.
Optimization Data Summary
| Entry | β-Keto Ester (Equiv) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) of 7a1 |
|---|---|---|---|---|---|---|
| 1 | 1.5 | CuSO4 | Cs2CO3 | Dioxane | 80 | 32 |
| 2 | 1.5 | CuCl2 | Cs2CO3 | Dioxane | 80 | 40 |
| 3 | 1.5 | CuBr | Cs2CO3 | Dioxane | 80 | 72 |
| 4 | 1.5 | CuI | Cs2CO3 | Dioxane | 80 | 82 |
| 5 | 1.5 | CuI | None | Dioxane | 80 | Not detected |
| 6 | 1.5 | CuI | K2CO3 | Dioxane | 80 | 53 |
| 7 | 2.0 | CuI | Cs2CO3 | Dioxane | 80 | 81 |
| 8 | 1.5 | CuI | Cs2CO3 | MeCN | 80 | 42 |
| 9 | 1.5 | CuI | Cs2CO3 | Toluene | 80 | 60 |
| 10 | 1.5 | CuI | Cs2CO3 | DMF | 80 | 75 |
| 11* | 1.5 | CuI | Cs2CO3 | Dioxane | Room temp | Trace |
| 12 | 1.5 | CuI | Cs2CO3 | Dioxane | 120 | 84 |
| 13** | 1.5 | CuI | Cs2CO3 | Dioxane | 100 | 32 |
Reaction time extended to 18 h at room temperature.
*Microwave irradiation for 1 h.
The data clearly indicate that CuI with Cs2CO3 in dioxane at 80 °C for 12 h provides the best yield (82%) for the target isoquinolone-4-carboxylic acid.
Substrate Scope and Variability
The methodology tolerates a wide range of aldehydes and 2-halobenzoic acids, allowing for diverse substitution patterns on the isoquinolone ring. Both aliphatic and aromatic aldehydes were successfully employed, including sterically hindered and electronically varied substrates, resulting in moderate to good yields of the desired products.
Examples include:
- Paraformaldehyde and various aliphatic aldehydes (methyl, isopropyl, cyclopentyl, phenylethyl).
- Aromatic aldehydes bearing electron-donating or withdrawing groups.
- Different 2-halobenzoic acids (iodo, bromo derivatives).
This flexibility enhances the utility of the synthetic method for medicinal chemistry and combinatorial library generation.
Mechanistic Insights
The reaction sequence proceeds via:
- Initial formation of the Ugi adduct through multicomponent condensation.
- Copper-catalyzed C–C bond formation between the Ugi adduct and β-keto ester.
- Intramolecular annulation to form the isoquinolin-1(2H)-one core.
- The carboxylic acid group at the 4-position remains free, enabling further functionalization.
The ligand-free copper catalysis and use of mild bases contribute to the reaction's operational simplicity and environmental friendliness.
Gram-Scale Synthesis
The protocol has been successfully scaled up to gram quantities without significant loss in yield or purity, demonstrating its practicality for larger-scale synthesis relevant to pharmaceutical development.
Summary Table of Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Copper Catalyst | CuI (10 mol %) |
| Base | Cs2CO3 (2 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Starting Materials | 2-Halobenzoic acid, ammonia, aldehyde, isocyanide, β-keto ester |
| Yield Range | Moderate to good (up to 82%) |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its isoquinoline core structure allows for the development of various derivatives that can be utilized in medicinal chemistry and material science. The synthesis typically involves cyclization reactions, often employing dehydrating agents such as phosphorus oxychloride or zinc chloride to yield high-purity products.
Case Study: Ugi Reaction
Recent studies have demonstrated the use of an ammonia-Ugi four-component reaction to synthesize isoquinolone derivatives efficiently. This method allows for the rapid generation of structurally diverse compounds with potential applications in drug discovery .
Biological Applications
Antimicrobial Activity
Research has indicated that derivatives of 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit significant antimicrobial properties. For instance, a study reported the synthesis of thiazole derivatives based on this scaffold, which showed promising antibacterial activity against various pathogens, highlighting its potential as a lead compound in antibiotic development .
Anticancer Properties
The isoquinoline framework has been linked to anticancer activity. Compounds derived from this structure have been investigated for their effects on cancer cell lines, with some showing inhibition of tumor growth. Specifically, derivatives targeting specific receptors involved in cancer progression have been explored for their therapeutic efficacy .
Medicinal Chemistry
Drug Development
The compound is being investigated for its potential role in drug development. It has been identified as a scaffold for designing inhibitors against viral proteases, such as those from the West Nile Virus. Initial studies have shown that certain derivatives can inhibit WNV protease without affecting mammalian serine proteases, suggesting a pathway for developing selective antiviral therapies .
Case Study: Poly(ADP-ribose) Polymerase Inhibition
Another significant application involves the design of inhibitors targeting poly(ADP-ribose) polymerase (PARP), an important enzyme in DNA repair mechanisms. Compounds based on the 1-oxo-1,2-dihydroisoquinoline scaffold have shown promising inhibitory activity against PARP1 and PARP2, indicating their potential as therapeutic agents in cancer treatment .
Industrial Applications
Material Science
In addition to its biological applications, this compound is being explored in material science for its potential use as a precursor in the synthesis of dyes and pigments. The compound's ability to form stable complexes with metal ions could lead to innovative applications in colorant technology.
Mechanism of Action
The mechanism of action of 2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the functional groups present on the isoquinoline ring .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold allows diverse substitutions at position 2, leading to significant variations in molecular weight, solubility, and bioactivity. Key analogs include:
Notes:
- Aryl substituents : Pyridinyl or methoxyphenyl groups enhance aromatic stacking and enzyme inhibition (e.g., CYP450), as seen in antimicrobial and anticancer studies .
- Alkyl substituents : Isopropyl or phenethyl groups increase hydrophobicity, favoring BBB penetration but reducing solubility .
Antimicrobial Activity
- 2-(Pyridin-2-yl) analog : Demonstrated activity against Gram-positive bacteria due to its ability to disrupt cell wall synthesis .
- 2-(4-Methoxyphenethyl) analog : Used in intermediate synthesis for protease inhibitors, highlighting its role in antiviral drug development .
- 2-Methyl derivatives : Reported in antimicrobial natural products, with IC₅₀ values <10 μM against Staphylococcus aureus .
Enzyme Inhibition
- 2-(3-Methoxyphenyl) analog : Acts as a moderate CYP3A4 inhibitor (predicted), likely due to methoxy-mediated electron donation .
Solubility and Pharmacokinetics
- 2-Amino derivative: Predicted Log S ≈ -3.0 (similar to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in ), suggesting moderate solubility.
- 2-(Pyridin-2-yl) analog : Low solubility (Log S = -3.8) limits oral bioavailability but enhances target specificity .
- 2-Isopropyl analog : High GI absorption (92% predicted) due to balanced lipophilicity .
Biological Activity
2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS No. 686748-34-5) is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique isoquinoline core structure with both amino and carboxylic acid functional groups, which contribute to its diverse chemical reactivity and biological properties.
The molecular formula of this compound is C₁₀H₇N₃O₃, with a molecular weight of 204.19 g/mol. The compound exists as a powder at room temperature and can undergo various chemical reactions typical for carboxylic acids and amines, allowing for the synthesis of derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has demonstrated inhibitory effects on various enzymes, which can lead to significant biological outcomes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have been tested for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
Enzyme Inhibition
One of the notable activities of this compound is its inhibitory effect on poly(ADP-ribose) polymerases (PARP1 and PARP2). In a study assessing the inhibitory activity against these enzymes, several derivatives were screened, revealing that some compounds achieved over 80% inhibition at a concentration of 1 µM. The most potent derivative displayed an IC₅₀ value of 156 nM against PARP1, indicating strong potential for therapeutic applications in cancer treatment .
Antiviral Activity
Additionally, there are indications that this compound may possess antiviral properties. For example, related compounds have been evaluated as inhibitors of hepatitis C virus (HCV) NS5B polymerase, showing moderate inhibitory potency and selectivity against HCV replication in cell-based assays .
Comparative Analysis with Similar Compounds
To understand the unique profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | Contains an oxo group at position 2 | Lacks the amino group present in the target compound |
| 3-Aminoisoquinolinone | Isoquinoline core with an amino group | Different positioning of functional groups |
| 4-Hydroxyisoquinoline | Hydroxyl group at position 4 | Lacks carboxylic acid functionality |
These comparisons highlight how the presence of both amino and carboxylic acid groups in this compound enhances its biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound:
- PARP Inhibition Study : A systematic evaluation of various derivatives showed that specific modifications could significantly enhance PARP inhibition. The most effective compounds were identified through structure-activity relationship (SAR) studies .
- Antiviral Research : Compounds derived from this scaffold were tested against HCV NS5B polymerase, revealing promising results that warrant further investigation into their potential as antiviral agents .
- Anticancer Evaluations : Various derivatives have been subjected to cytotoxicity assays against multiple cancer cell lines, demonstrating varying degrees of efficacy in inhibiting cell growth and inducing apoptosis .
Q & A
Q. What are the standard methods for synthesizing 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and its derivatives?
The compound and its analogs are typically synthesized via acid chloride intermediates. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives are prepared by refluxing the parent carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with protected amino acids or amines in the presence of triethylamine (TEA) . Structural confirmation is achieved using NMR (¹H/¹³C) and mass spectrometry, while purity is assessed via HPLC (≥95%) .
Q. How is the purity and stability of this compound validated in experimental settings?
Purity is determined using reverse-phase HPLC with UV detection (λ = 254 nm) and corroborated by elemental analysis (C, H, N). Stability studies under ambient conditions (25°C, 60% humidity) show no degradation over 6 months when stored in inert atmospheres. For hygroscopic derivatives, desiccants are recommended .
Q. What spectroscopic techniques are essential for characterizing substituent effects on the isoquinoline core?
Key techniques include:
- ¹H/¹³C NMR : To identify substituent-induced shifts in aromatic protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl resonances (δ 165–175 ppm).
- FT-IR : To confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
Advanced Research Questions
Q. How do electron-donating vs. electron-withdrawing substituents influence the reactivity of this compound in cross-coupling reactions?
Substituents like methoxy (electron-donating) or nitro (electron-withdrawing) groups on the phenyl ring alter electronic density at the C4-carboxylic acid position. For example, methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) exhibit enhanced nucleophilicity, enabling efficient amide bond formation, while nitro groups reduce reactivity in Suzuki-Miyaura couplings . Computational DFT studies (B3LYP/6-31G*) can predict charge distribution to guide synthetic optimization .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in antimicrobial or enzyme-inhibition assays often arise from variations in:
- Solvent systems : DMSO vs. aqueous buffers alter compound solubility and aggregation states.
- Assay pH : Carboxylic acid ionization (pKa ~2.5–3.0) affects binding to target proteins. Standardized protocols (e.g., CLSI guidelines for MIC assays) and orthogonal assays (e.g., SPR for binding affinity) are critical for validation .
Q. How can computational modeling predict metabolic stability of derivatives for pharmacological applications?
Tools like SwissADME predict pharmacokinetic properties:
- LogP values : Derivatives with LogP <3 (e.g., C19H17NO4, LogP = 2.1) show favorable membrane permeability.
- CYP450 metabolism : Substituents like halogens (Cl, F) reduce oxidative metabolism in liver microsomes. MD simulations (AMBER) can model cytochrome P450 interactions .
Q. What methodologies address challenges in crystallizing this compound for X-ray diffraction studies?
Crystallization is hindered by conformational flexibility of the dihydroisoquinoline ring. Strategies include:
- Co-crystallization : Using co-formers like L-proline to stabilize the zwitterionic form.
- Slow vapor diffusion : Ethanol/water (7:3 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) .
Methodological Best Practices
Q. How to optimize reaction yields in large-scale syntheses?
- Catalyst screening : Pd(OAc)₂/XPhos improves cross-coupling efficiency (yields >85% vs. 60% with PdCl₂).
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for cyclization steps .
Q. What analytical workflows validate structural analogs with conflicting spectral data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
